molecular formula C23H25N5O3 B2533014 N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 887224-28-4

N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2533014
CAS No.: 887224-28-4
M. Wt: 419.485
InChI Key:
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Description

N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Research has shown that triazoloquinazolinone-based compounds, similar in structure to N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, act as potent inhibitors of tubulin assembly, exhibiting significant anticancer activity across a wide range of cancer cell lines. These compounds, notably derivatives like the 3-hydroxy-4-methoxy derivatives, disrupt the vasculature of tumors, highlighting their potential as vascular disrupting agents alongside their tubulin inhibitory functions. Such properties make them promising candidates for anticancer therapies, offering a dual mechanism of action against tumor progression and metastasis (Driowya et al., 2016).

Anticancer Activity

Further research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a core structure with the compound , has identified their potential in meeting structural requirements essential for anticancer activity. Various derivatives have been synthesized and tested for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing significant cytotoxic effects. This underlines the compound's relevance in developing new anticancer medications, particularly those targeting specific cancer types with high precision and efficacy (Reddy et al., 2015).

H1-Antihistaminic Agents

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, akin to this compound, were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, with some derivatives outperforming standard H1-antihistaminic agents in both potency and reduced sedation, indicating potential for the development of new H1-antihistaminic drugs (Alagarsamy et al., 2009).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-7-9-17(10-8-16)15-27-22(30)18-5-3-4-6-19(18)28-20(25-26-23(27)28)11-12-21(29)24-13-14-31-2/h3-10H,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYPJLAMINLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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